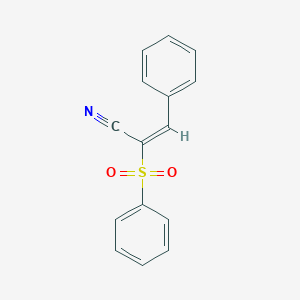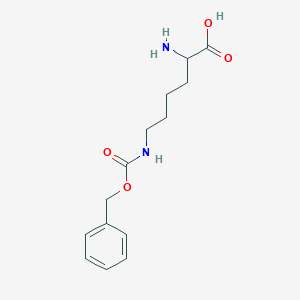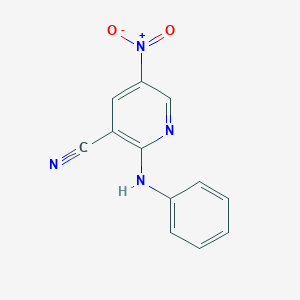
(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile is an organic compound characterized by the presence of a benzenesulfonyl group and a phenyl group attached to a prop-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile typically involves the reaction of benzenesulfonyl chloride with a suitable precursor under controlled conditions. One common method involves the use of benzenesulfonyl hydrazide as a starting material, which undergoes a series of reactions to form the desired product . The reaction conditions often include the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The pathways involved may include inhibition or activation of certain enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but with a methyl group instead of a phenyl group.
Benzenesulfonyl chloride: Lacks the nitrile and phenylpropene components.
4-toluene sulfonyl chloride: Contains a toluene group instead of a phenyl group.
Uniqueness
(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile is unique due to the combination of its benzenesulfonyl and phenylpropene groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c16-12-15(11-13-7-3-1-4-8-13)19(17,18)14-9-5-2-6-10-14/h1-11H/b15-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYMQMOILXJIET-RVDMUPIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5-Fluoro-1-benzothiophen-3-yl)methyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane](/img/structure/B371188.png)

![3-{[(4-Methylphenyl)sulfonyl]oxy}-2-({[(4-methylphenyl)sulfonyl]oxy}methyl)-2-phenylpropyl 4-methylbenzenesulfonate](/img/structure/B371191.png)
![1-[4-(Methoxycarbonyl)benzyl]pyridinium](/img/structure/B371194.png)
![2-[(4-ethoxybenzylidene)amino]-9H-fluoren-9-one](/img/structure/B371195.png)
![N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(3-methoxybenzyl)thiourea](/img/structure/B371196.png)
![ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate](/img/structure/B371198.png)
![2-(4-Bromophenyl)-1-[6-(hexyloxy)-2-naphthyl]ethanone](/img/structure/B371199.png)
![4-[4-(Methyloctadecylamino)styryl]-1-methylpyridinium](/img/structure/B371200.png)
![N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-cyclopropylthiourea](/img/structure/B371201.png)
![1-Methyl-4-[4-(dioctadecylamino)styryl]pyridinium](/img/structure/B371204.png)

methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B371208.png)

